Quinoline-5-sulfonyl chloride

Catalog No.
S736410
CAS No.
102878-84-2
M.F
C9H6ClNO2S
M. Wt
227.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline-5-sulfonyl chloride

CAS Number

102878-84-2

Product Name

Quinoline-5-sulfonyl chloride

IUPAC Name

quinoline-5-sulfonyl chloride

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H

InChI Key

IGBMUOLGIDEIJH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)Cl

Synonyms

5-Quinolinesulfonyl Chloride;

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)Cl

Synthesis of Novel Molecules:

Quinoline-5-sulfonyl chloride is primarily used as a versatile building block in organic synthesis []. Its electrophilic nature (due to the presence of the sulfonyl chloride group) allows it to readily undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it a valuable tool for the construction of complex organic molecules with diverse functionalities.

Medicinal Chemistry Applications:

The quinoline scaffold is a core structure found in many biologically active molecules []. By incorporating a quinoline group into new compounds, researchers can explore potential therapeutic applications. Quinoline-5-sulfonyl chloride serves as a valuable precursor for the synthesis of novel quinoline derivatives with potential medicinal properties. Studies have explored its use in the synthesis of potential antitumor agents, anticonvulsant agents, and antimalarial drugs [, , ].

Material Science Applications:

Quinoline derivatives have also shown promising applications in material science []. Quinoline-5-sulfonyl chloride can be used as a building block for the synthesis of functionalized quinolines with specific properties, such as photoluminescence or conductivity. These materials can be further investigated for potential applications in organic light-emitting diodes (OLEDs), sensors, and other functional materials [].

Quinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C₉H₆ClNO₂S and a molecular weight of 227.67 g/mol. It is characterized by the presence of a sulfonyl chloride group (-SO₂Cl) attached to the quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound is notable for its reactivity due to the sulfonyl chloride functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, primarily due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines to form sulfonamides. For example, when treated with primary or secondary amines, quinoline-5-sulfonyl chloride can yield corresponding sulfonamide derivatives.
  • Acylation Reactions: It can also be used in acylation reactions where it acts as an acylating agent for alcohols and phenols, leading to the formation of sulfonyl esters.
  • Coupling Reactions: Quinoline-5-sulfonyl chloride can undergo coupling reactions with various substrates, including aryl and alkyl groups, mediated by transition metals such as copper.

Quinoline-5-sulfonyl chloride exhibits significant biological activity, particularly in the field of medicinal chemistry. Research indicates that derivatives of this compound have shown:

  • Antimicrobial Activity: Compounds derived from quinoline-5-sulfonyl chloride have been tested for antibacterial and antifungal properties, demonstrating efficacy against various pathogens .
  • Anticancer Properties: Some studies suggest that quinoline derivatives possess anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

The synthesis of quinoline-5-sulfonyl chloride can be accomplished through several methods:

  • Direct Sulfonation: The most common method involves the reaction of quinoline with chlorosulfonic acid. This method typically requires controlled conditions to ensure high yields and purity.
  • Diazotization Method: Another method involves diazotization of 5-aminoquinoline followed by treatment with sulfur dioxide in an acetic acid solvent to yield quinoline-5-sulfonyl chloride in one step .
  • Copper-Catalyzed Reactions: Recent advancements include copper-catalyzed C–H bond activation methods that allow for more efficient synthesis of sulfonylated quinolines from simpler precursors .

Quinoline-5-sulfonyl chloride is utilized in various applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in creating sulfonamide drugs.
  • Chemical Research: The compound is used in organic synthesis for developing new materials and compounds with potential biological activities.
  • Analytical Chemistry: It can be employed as a reagent in analytical chemistry for detecting specific functional groups.

Interaction studies involving quinoline-5-sulfonyl chloride often focus on its reactivity with biological molecules. Notably:

  • Protein Binding Studies: Research has shown that sulfonamide derivatives interact with proteins through hydrogen bonding and hydrophobic interactions, which may influence their pharmacological profiles.
  • Enzyme Inhibition: Some derivatives exhibit inhibitory effects on specific enzymes, suggesting potential therapeutic applications in treating diseases where these enzymes are implicated.

Quinoline-5-sulfonyl chloride shares structural similarities with several other compounds, including:

Compound NameStructure TypeUnique Features
8-Hydroxyquinoline-5-sulfonyl chlorideHydroxyquinoline DerivativeExhibits chelating properties; used in metal ion detection .
Isoquinoline-5-sulfonyl chlorideIsoquinoline DerivativeSimilar reactivity but differs in ring structure .
8-Methoxyquinoline-5-sulfonyl chlorideMethoxy-substituted DerivativeEnhanced solubility; different biological activity profile .

Quinoline-5-sulfonyl chloride is unique due to its specific substitution pattern on the quinoline ring, which influences its reactivity and biological activity compared to other similar compounds. Its sulfonyl chloride group provides distinctive reactivity that is not present in all related compounds, making it particularly valuable for synthetic applications.

Traditional Synthetic Routes in Medicinal Chemistry

Diazotization-Based Pathways for Intermediate Formation

Diazotization remains a cornerstone for synthesizing quinoline-5-sulfonyl chloride. In one approach, 5-aminoisoquinoline undergoes diazotization with sodium nitrite (NaNO₂) in concentrated hydrochloric acid at low temperatures (−10°C to 10°C), forming a diazonium salt intermediate. Subsequent sulfonylation with sulfur dioxide (SO₂) in acetic acid, catalyzed by copper chloride (CuCl₂), yields the target compound. This method achieves yields exceeding 80% but requires careful handling of toxic reagents like SO₂ and diazonium intermediates, which are thermally unstable.

A modified route substitutes 5-bromoisoquinoline with thiourea in dimethylformamide (DMF), followed by oxidative chlorosulfonation using N-chlorosuccinimide (NCS) in dilute HCl. This method simplifies post-reaction purification and reduces corrosive waste, achieving 95.9% yield and 99.5% purity.

Table 1: Traditional Diazotization Methods

Starting MaterialReagentsConditionsYieldPurity
5-AminoisoquinolineNaNO₂, HCl, SO₂, CuCl₂−10°C, acetic acid83.7%>99%
5-BromoisoquinolineThiourea, NCS, HClReflux, DMF95.9%99.5%

Sulfur Dioxide-Mediated Chlorination Strategies

Sulfur dioxide serves as both a sulfonating agent and chlorine source in optimized protocols. For example, bubbling SO₂ into a mixture of 5-aminoisoquinoline diazonium salt and acetic acid at 10–25°C generates quinoline-5-sulfonyl chloride without requiring thionyl chloride (SOCl₂). This method minimizes acidic waste and avoids expensive oleum, aligning with green chemistry principles.

Novel Catalytic Approaches for Improved Efficiency

Copper-Catalyzed C–H Bond Activation Protocols

Copper catalysis has revolutionized regioselective sulfonylation. A Cu(I)-catalyzed method activates the C5–H bond of 8-aminoquinolines, enabling direct coupling with aryl sulfonyl chlorides. This approach, conducted in dichloroethane (DCE) at 80°C, achieves up to 91% yield with excellent C5 selectivity. Density functional theory (DFT) studies suggest a single-electron transfer (SET) mechanism, where Cu(I) facilitates sulfonyl radical formation.

Table 2: Copper-Catalyzed Sulfonylation

SubstrateCatalystSolventTemp (°C)YieldSelectivity
8-AminoquinolineCuIDCE8091%C5 > 98%
Quinoline N-oxideCuBrCH₂Cl₂RT85%C2 > 95%

Transition Metal-Free Deoxygenative Sulfonylation

A breakthrough transition metal-free method employs carbon disulfide (CS₂) and diethylamine (Et₂NH) to generate nucleophilic sulfonyl anions in situ. Quinoline N-oxide reacts with sulfonyl chlorides in dichloromethane (DCM) at room temperature, yielding 2-sulfonylquinolines via deoxygenative C2–H functionalization. This method avoids metal residues and achieves 67–85% yields, leveraging the synergistic effect of CS₂ and Et₂NH to activate sulfonyl chlorides.

Mechanistic Insight: The reaction proceeds through intermediate sulfonamides (e.g., IM-1 and IM-2), where Et₂NH deprotonates CS₂ to form a dithiocarbamate. This intermediate reacts with sulfonyl chlorides to release sulfonyl anions, which attack the electrophilic C2 position of quinoline N-oxide.

XLogP3

2.6

Wikipedia

Quinoline-5-sulfonyl chloride

Dates

Last modified: 08-15-2023

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